molecular formula C27H32F3N3O6S B13865789 3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate

3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate

Cat. No.: B13865789
M. Wt: 583.6 g/mol
InChI Key: AFYPHWNGUDUHIW-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate, also known as Trifluoperazine N-β-D-Glucuronide, is a complex organic compound with significant applications in various scientific fields. It is a derivative of trifluoperazine, a well-known antipsychotic medication. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a piperazine ring, and a phenothiazine moiety with a trifluoromethyl substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate involves several steps. The starting material is typically trifluoperazine, which undergoes glucuronidation to form the desired compound. The reaction conditions often include the use of glucuronic acid derivatives and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale glucuronidation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

Scientific Research Applications

3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its interactions with various biological molecules and its potential effects on cellular processes.

    Medicine: Investigated for its pharmacological properties, particularly its potential as a metabolite of trifluoperazine with unique therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor for other complex compounds

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Trifluoperazine: The parent compound, known for its antipsychotic properties.

    Other Glucuronides: Compounds like morphine-6-glucuronide, which share the glucuronidation feature.

Uniqueness

3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate is unique due to its combination of a trifluoromethylated phenothiazine moiety and a glucuronide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H32F3N3O6S

Molecular Weight

583.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3

InChI Key

AFYPHWNGUDUHIW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O

Origin of Product

United States

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